molecular formula C21H30O5 B1212273 17 CAS No. 3615-87-0

17

Cat. No.: B1212273
CAS No.: 3615-87-0
M. Wt: 362.5 g/mol
InChI Key: XBIDABJJGYNJTK-VDUMFTQRSA-N
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Description

Reichstein’s substance U, also known as 11-Deoxycorticosterone, is a naturally occurring steroid hormone. It is a precursor in the biosynthesis of aldosterone, a hormone that plays a crucial role in regulating sodium and potassium levels in the body. This compound was first isolated and characterized by Tadeusz Reichstein, a Nobel Prize-winning chemist, in the early 20th century.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Reichstein’s substance U typically involves the oxidation of pregnenolone or progesterone. One common method is the oxidation of pregnenolone acetate using chromium trioxide in acetic acid. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of Reichstein’s substance U often involves microbial transformation. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired product. This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: Reichstein’s substance U undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corticosterone.

    Reduction: It can be reduced to form 11-Deoxycortisol.

    Substitution: It can undergo halogenation reactions to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogen acids like hydrochloric acid or bromine.

Major Products Formed:

    Corticosterone: Formed through oxidation.

    11-Deoxycortisol: Formed through reduction.

    Halogenated Derivatives: Formed through substitution reactions.

Scientific Research Applications

Reichstein’s substance U has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroid hormones.

    Biology: Studied for its role in the biosynthesis of aldosterone and its effects on electrolyte balance.

    Medicine: Investigated for its potential therapeutic applications in treating adrenal insufficiency and other hormonal disorders.

    Industry: Used in the production of corticosteroids and other pharmaceutical compounds.

Mechanism of Action

Reichstein’s substance U exerts its effects by acting as a precursor in the biosynthesis of aldosterone. It is converted to corticosterone by the enzyme 11β-hydroxylase, and subsequently to aldosterone by aldosterone synthase. Aldosterone then acts on the kidneys to regulate sodium and potassium levels, thereby maintaining electrolyte balance and blood pressure.

Comparison with Similar Compounds

    Corticosterone: A direct oxidation product of Reichstein’s substance U.

    11-Deoxycortisol: A reduction product of Reichstein’s substance U.

    Aldosterone: The final product in the biosynthesis pathway involving Reichstein’s substance U.

Uniqueness: Reichstein’s substance U is unique due to its role as a key intermediate in the biosynthesis of aldosterone. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

3615-87-0

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1

InChI Key

XBIDABJJGYNJTK-VDUMFTQRSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C

SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C

Synonyms

17,20 beta,21-trihydroxypregn-4-ene-3,11-dione
20-dihydrocortisone
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer
Reichstein's substance U

Origin of Product

United States

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